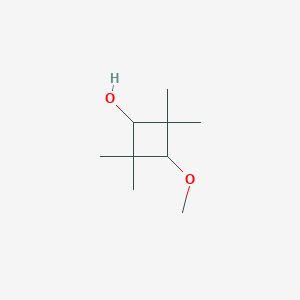![molecular formula C13H20O2 B2877031 4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol CAS No. 909229-27-2](/img/structure/B2877031.png)
4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol is a chemical compound with the molecular formula C13H20O2 . It has an average mass of 208.297 Da and a monoisotopic mass of 208.146332 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol consists of 13 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Antituberculosis Activity
One study reports on new compounds with antituberculosis activity, showcasing the synthesis of derivatives that include structural motifs similar to "4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol." The focus on antituberculosis agents underlines the ongoing search for new therapeutics against resistant strains of tuberculosis, highlighting the relevance of such structural frameworks in drug discovery (Omel’kov et al., 2019).
Peroxyl-radical-scavenging Activity
Another research area involves the study of peroxyl-radical-scavenging activity, where compounds structurally related to "4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol" are evaluated for their antioxidant properties. This research has implications for understanding the mechanisms of oxidative stress and developing antioxidant therapies (Stobiecka et al., 2016).
Catalytic Applications
Studies on nickel(II) complexes with oximato bridges reveal insights into magnetism and catalytic activities, including catecholase-like behavior. Such research underscores the potential of metal-organic frameworks and complexes in catalysis, which could extend to the synthesis or functionalization of compounds like "4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol" (Das et al., 2013).
Optoelectronic Properties
Research into pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives explores the synthesis, structural, and optoelectronic properties of molecular wires. This highlights the importance of such compounds in developing materials for electronic and photonic devices, where "4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol" could serve as a precursor or structural analog (Wang et al., 2006).
Biodegradation and Environmental Impact
Lastly, the oxidative cleavage of diverse ethers by extracellular fungal peroxygenases presents a study on the biodegradation of environmental pollutants. This research could have implications for the environmental fate and biodegradation pathways of compounds structurally related to "4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol," emphasizing the ecological aspects of chemical synthesis and degradation processes (Kinne et al., 2009).
Propriétés
IUPAC Name |
4-[(2,4-dimethylphenyl)methoxy]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-11-5-6-13(12(2)9-11)10-15-8-4-3-7-14/h5-6,9,14H,3-4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXZFOORBVIFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COCCCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2876950.png)
![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2876952.png)


![[3-(Chloromethyl)phenyl] 3-methylbutanoate](/img/structure/B2876957.png)
![2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2876959.png)
![4-(indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2876960.png)
![1-Azaspiro[4.5]dec-3-ene](/img/structure/B2876961.png)

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2876968.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2876970.png)
![7-(2,3-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2876971.png)